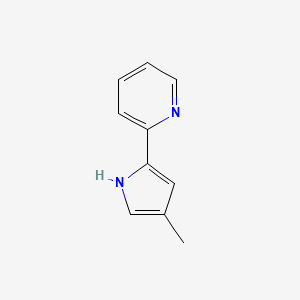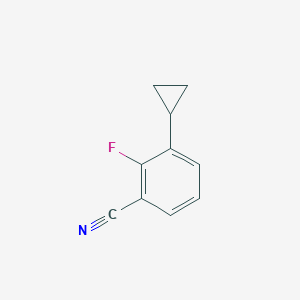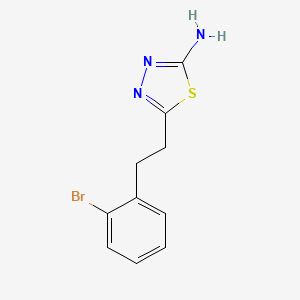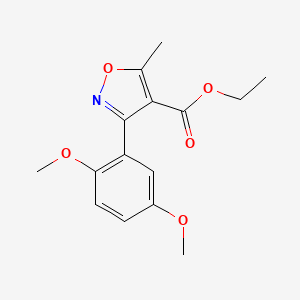
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also features a carboxylate ester group and two methoxy groups attached to the phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the corresponding chalcone intermediate. This intermediate then undergoes cyclization with hydroxylamine hydrochloride to form the isoxazole ring. The final product is obtained after esterification with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,5-dimethoxybenzoic acid or 2,5-dimethoxybenzaldehyde.
Reduction: Formation of ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-methanol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 3-(2,5-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid: Similar structure but with an acrylic acid moiety instead of an isoxazole ring.
2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile: Contains a pyrrole ring instead of an isoxazole ring.
Ethyl 1H-indole-3-carboxylate: Contains an indole ring instead of an isoxazole ring.
These compounds share some structural similarities but differ in their specific functional groups and ring systems, leading to differences in their chemical properties and biological activities. The unique structure of this compound, particularly the presence of the isoxazole ring, imparts distinct properties that make it valuable for specific applications.
Propiedades
Fórmula molecular |
C15H17NO5 |
|---|---|
Peso molecular |
291.30 g/mol |
Nombre IUPAC |
ethyl 3-(2,5-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)11-8-10(18-3)6-7-12(11)19-4/h6-8H,5H2,1-4H3 |
Clave InChI |
TUDBBOVBAXIHJH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(ON=C1C2=C(C=CC(=C2)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




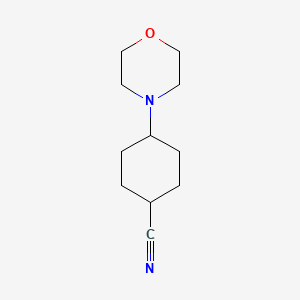


![Ethyl 1-[Bis(ethoxycarbonyl)amino]-1H-imidazole-2-carboxylate](/img/structure/B13704233.png)



